molecular formula C22H25N5O5 B2445749 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide CAS No. 894023-57-5

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B2445749
CAS No.: 894023-57-5
M. Wt: 439.472
InChI Key: PPYWYRLLVOXVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-32-20-4-2-3-19(14-20)26-15-16(13-21(26)28)23-22(29)25-11-9-24(10-12-25)17-5-7-18(8-6-17)27(30)31/h2-8,14,16H,9-13,15H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYWYRLLVOXVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide is a synthetic organic compound notable for its diverse biological activities. Its unique structural features, including a piperazine ring and a pyrrolidine moiety, suggest potential interactions with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C20H22N4O4C_{20}H_{22}N_4O_4 and a molecular weight of 382.42 g/mol. Its structure includes functional groups that may influence its reactivity and biological activity.

PropertyValue
Molecular FormulaC20H22N4O4C_{20}H_{22}N_4O_4
Molecular Weight382.42 g/mol
PurityTypically 95%

The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes. It may act on neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions. The presence of the nitrophenyl group suggests potential for modulation of nitric oxide synthase activity, influencing vasodilation and neuroprotection.

Antidepressant Effects

Studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain, akin to traditional antidepressants.

Anticancer Properties

Research has shown that derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines. For instance, studies demonstrated that related compounds could induce apoptosis in small-cell lung cancer cells by activating caspase pathways and altering cell cycle progression.

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling. This could have implications for treating conditions characterized by chronic inflammation.

Case Studies

  • Antidepressant Activity : A study evaluated the efficacy of a related compound in a forced swim test in mice, demonstrating significant reductions in immobility time, indicating antidepressant-like effects.
  • Cytotoxicity in Cancer Cells : In vitro studies showed that this compound induced apoptosis in NCI-H196 lung cancer cells, with IC50 values indicating potent cytotoxicity compared to normal fibroblast cells.
  • Anti-inflammatory Effects : Research involving lipopolysaccharide (LPS)-induced inflammation models revealed that the compound could significantly reduce levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the key strategies for synthesizing N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Reacting a pyrrolidinone intermediate with a piperazine-carboxamide derivative.
  • Functional group protection : Protecting amine groups (e.g., using Boc) to prevent side reactions during nitrophenyl substitution.
  • Solvent optimization : Polar aprotic solvents like THF or DMF are used to enhance reactivity. Elevated temperatures (60–80°C) improve yields for nitro-group incorporation .
  • Catalysts : Triethylamine or HBTU may facilitate carboxamide bond formation .
    Post-synthesis, purity is verified via HPLC (>95%) and structural confirmation via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies proton environments (e.g., methoxyphenyl singlet at δ 3.8 ppm; pyrrolidinone carbonyl at δ 170–175 ppm). 13^{13}C NMR confirms carbon backbone .
  • Mass Spectrometry : HRMS ensures molecular weight accuracy (e.g., expected [M+H]+^+ at m/z 480.2) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at 1650–1700 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolves 3D conformation, critical for docking studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods due to potential nitro-group toxicity.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal; avoid aqueous release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

  • Dose-response profiling : Compare IC50_{50} values across assays (e.g., enzyme inhibition vs. cell viability). Discrepancies may arise from off-target effects at higher concentrations .
  • Metabolic stability assays : Use liver microsomes to assess if metabolites contribute to observed activity .
  • Structural analogs : Synthesize derivatives (e.g., replacing nitrophenyl with fluorophenyl) to isolate moiety-specific effects .

Q. What methodologies are recommended for identifying and validating molecular targets of this compound?

  • Computational docking : Use AutoDock Vina to predict binding to kinases or GPCRs; prioritize targets with ΔG < -8 kcal/mol .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to purified proteins (e.g., dopamine D2 receptor) .
  • CRISPR-Cas9 knockouts : Validate target relevance by abolishing compound effects in gene-edited cell lines .

Q. How do structural modifications (e.g., methoxy vs. nitro substituents) influence the compound’s pharmacokinetic properties?

  • LogP optimization : Replace nitrophenyl (high LogP) with polar groups (e.g., sulfonamide) to improve aqueous solubility.
  • Metabolic sites : Methoxyphenyl groups are prone to demethylation; deuterium substitution at methyl groups reduces first-pass metabolism .
  • In vitro assays : Measure permeability via Caco-2 monolayers and plasma protein binding using equilibrium dialysis .

Q. What experimental designs are critical for assessing the compound’s potential in neurodegenerative disease models?

  • In vitro neuroprotection : Expose SH-SY5Y cells to oxidative stress (H2_2O2_2) and measure viability via MTT assay .
  • In vivo efficacy : Use transgenic Alzheimer’s mice (e.g., APP/PS1) and evaluate cognitive improvements via Morris Water Maze. Include a positive control (e.g., donepezil) .
  • Biomarker analysis : Quantify Aβ plaques via immunohistochemistry and tau hyperphosphorylation via Western blot .

Methodological Notes

  • Synthetic Challenges : Nitro groups may reduce reaction yields due to steric hindrance; microwave-assisted synthesis can improve efficiency .
  • Data Reproducibility : Replicate key findings across ≥3 independent experiments. Use ANOVA with post-hoc Tukey tests for statistical rigor .
  • Contradictory Results : Cross-validate assays (e.g., SPR vs. ITC for binding affinity) to confirm mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.